REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([CH:6]=[C:7]([Cl:9])[CH:8]=1)[NH2:5].Cl[C:11]([C:13]([O:20][CH3:21])([CH3:19])[C:14]([O:16][CH2:17][CH3:18])=[O:15])=[O:12].C(N(CC)CC)C>>[Cl:1][C:2]1[CH:3]=[C:4]([NH:5][C:11](=[O:12])[C:13]([O:20][CH3:21])([CH3:19])[C:14]([O:16][CH2:17][CH3:18])=[O:15])[CH:6]=[C:7]([Cl:9])[CH:8]=1
|
Name
|
|
Quantity
|
3.33 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(N)C=C(C1)Cl
|
Name
|
ethyl 2-(chlorocarbonyl)-2-methoxypropionate
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
ClC(=O)C(C(=O)OCC)(C)OC
|
Name
|
|
Quantity
|
2.08 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
were reacted in a manner similar to the procedure
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=C(C1)Cl)NC(C(C(=O)OCC)(C)OC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.01 mol | |
AMOUNT: MASS | 4.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 50% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |